Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-
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Overview
Description
Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzamide core substituted with amino, fluoro, iodo, and methyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.
Halogenation: Fluorination and iodination can be achieved using appropriate halogenating agents under controlled conditions.
Amidation: The final step often involves the formation of the benzamide structure through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen groups or reduce the amide bond.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- depends on its interaction with molecular targets. It may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Iodinated Compounds: Compounds containing iodine atoms.
Uniqueness
Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
CAS No. |
826991-77-9 |
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Molecular Formula |
C14H12FIN2O |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
2-amino-5-fluoro-N-(2-iodophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H12FIN2O/c1-18(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)17/h2-8H,17H2,1H3 |
InChI Key |
CBJWBSZNLHWXIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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